molecular formula C19H20FNO3 B2769768 1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 2034584-10-4

1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No.: B2769768
CAS No.: 2034584-10-4
M. Wt: 329.371
InChI Key: BEHWEAKQLMOBOT-UHFFFAOYSA-N
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Description

1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic compound that features a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multiple steps, including the formation of the azetidine ring and the introduction of the fluorophenoxy and tolyloxy groups. Common synthetic routes may include:

    Formation of Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Fluorophenoxy Group: This step may involve nucleophilic substitution reactions using fluorophenol derivatives.

    Introduction of Toloxy Group: This can be done through etherification reactions using o-tolyl alcohol derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-((4-Chlorophenoxy)methyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone
  • 1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone
  • 1-(3-((4-Methylphenoxy)methyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone

Uniqueness

1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone is unique due to the presence of the fluorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs with different substituents.

Properties

IUPAC Name

1-[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]-2-(2-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3/c1-14-4-2-3-5-18(14)24-13-19(22)21-10-15(11-21)12-23-17-8-6-16(20)7-9-17/h2-9,15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHWEAKQLMOBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CC(C2)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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